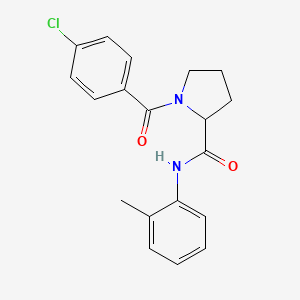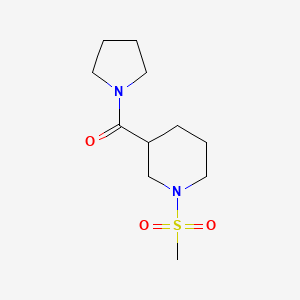
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride, also known as DMPPN, is a chemical compound that has been widely studied in scientific research for its various applications in the field of biochemistry and pharmacology.
作用機序
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride acts as an agonist of α7 nAChRs, which are ligand-gated ion channels that are widely expressed in the CNS. Activation of α7 nAChRs by 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events that ultimately result in the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo models. In vitro, 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has been shown to enhance the release of acetylcholine and other neurotransmitters, as well as to modulate the activity of ion channels and receptors. In vivo, 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has been shown to improve cognitive function and memory in animal models, as well as to have potential therapeutic effects in a number of CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
実験室実験の利点と制限
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has several advantages for lab experiments, including its high potency and selectivity for α7 nAChRs, as well as its ability to cross the blood-brain barrier. However, 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride also has several limitations, including its relatively short half-life and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride and its potential therapeutic applications. One area of interest is the development of novel α7 nAChR agonists with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of α7 nAChRs in the pathophysiology of CNS disorders, and the potential therapeutic effects of α7 nAChR agonists in these disorders. Additionally, there is growing interest in the use of α7 nAChR agonists as cognitive enhancers and for the treatment of age-related cognitive decline.
合成法
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride is synthesized through a multi-step reaction process that involves the condensation of 2,6-dimethyl-4-(dimethylamino)nicotinonitrile with 4-phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride hydrochloride.
科学的研究の応用
2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has been widely used in scientific research for its various applications in the field of biochemistry and pharmacology. It has been used as a tool compound to study the function of nicotinic acetylcholine receptors (nAChRs) in the central nervous system (CNS). 2,6-dimethyl-4-(4-phenyl-1-piperazinyl)nicotinamide hydrochloride has been shown to be a potent and selective agonist of α7 nAChRs, which are known to play a critical role in cognitive function and memory.
特性
IUPAC Name |
2,6-dimethyl-4-(4-phenylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.ClH/c1-13-12-16(17(18(19)23)14(2)20-13)22-10-8-21(9-11-22)15-6-4-3-5-7-15;/h3-7,12H,8-11H2,1-2H3,(H2,19,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGAGTGWZPKNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)N)N2CCN(CC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)


![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)

![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)

![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)